![molecular formula C8H9NO2 B1591785 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol CAS No. 104535-37-7](/img/structure/B1591785.png)
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Overview
Description
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol is a chemical compound with the molecular formula C8H9NO2 . It is a solid substance and has a molecular weight of 151.16 . The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazin-6-ol .
Synthesis Analysis
There are several methods for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol. One method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . Another method uses a one-pot three-component reaction .Molecular Structure Analysis
The InChI code for 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol is 1S/C8H9NO2/c10-6-1-2-8-7 (5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 . This indicates the presence of a benzene ring and an oxazine ring in the structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in a one-pot three-component reaction to produce 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 151.16 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.34 . It is very soluble with a solubility of 1.51 mg/ml .Scientific Research Applications
Antioxidant Activity
The compound has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown significant antioxidant activity . The antioxidant ability of these compounds was examined by DPPH and ABTS assays .
Antimicrobial Activity
The synthesized compounds, including 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol, have demonstrated excellent antimicrobial activities against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans .
Anti-inflammatory Activity
The compounds synthesized from 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol have shown anti-inflammatory activities. These activities were evaluated by serial dilution and egg albumin assays .
Antiproliferative Activity
A series of new molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against MCF-7, HeLa, A-549, and DU-145 cancer cell lines .
Kinase Inhibition
Some of the synthesized compounds showed promising activity against CDK5/P25 kinase with 66% and 70% inhibitions, respectively .
Antifungal Activity
The compound has been found to have broad biological activity, including antifungal activity .
Anti-HIV Activity
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol has also been associated with anti-HIV activity .
Anticonvulsant Activity
The compound has been linked to anticonvulsant activity, making it a potential candidate for the development of new anticonvulsant drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHSWHJETUHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598579 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104535-37-7 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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